

## Introduction: The Pyridazine Scaffold in Medicinal Chemistry

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### Compound of Interest

Compound Name: *N*-butyl-6-chloropyridazin-3-amine

Cat. No.: B092161

The pyridazine ring system is a prominent heterocyclic motif that forms the core of numerous compounds with a broad spectrum of pharmacological activity, including antibacterial, anti-inflammatory, analgesic, and anti-tumor agents.[3][4] The versatility of the pyridazine scaffold allows for extensive functionalization, making it a valuable therapeutic agent.[1][5]

This guide focuses on the synthesis of derivatives of **N-butyl-6-chloropyridazin-3-amine** (CAS 1009-84-3)[6]. This specific scaffold serves as a crucial secondary amine for potential acylation or further alkylation, and a reactive chlorine atom at the 6-position. The chlorine atom is an excellent handle for the introduction of a wide array of substituents and the rapid generation of diverse chemical libraries for drug discovery programs.

The overall synthetic strategy involves a multi-step process:

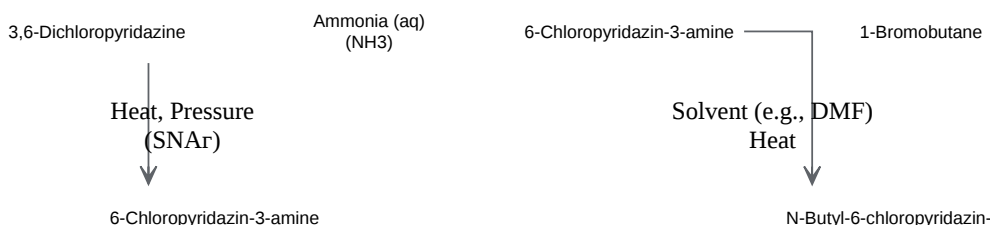
- **Core Synthesis:** Formation of the key precursor, 6-chloropyridazin-3-amine, from a commercially available starting material.
- **N-Alkylation:** Introduction of the n-butyl group onto the primary amine to yield the target intermediate, **N-butyl-6-chloropyridazin-3-amine**.
- **Scaffold Diversification:** Utilization of palladium-catalyzed cross-coupling reactions at the C6-chloro position to synthesize a library of functionalized derivatives.

## PART I: Synthesis of the Core Precursor: 6-Chloropyridazin-3-amine

The foundational step in this synthetic pathway is the regioselective amination of 3,6-dichloropyridazine. This reaction leverages the differential reactivity of the amino group, yielding the essential building block for all subsequent modifications.

### Reaction Scheme: From Dichloropyridazine to Aminochloropyridazine

The synthesis is typically achieved by treating 3,6-dichloropyridazine with ammonia under elevated temperature and pressure.[7][8] This process is a nucleophilic aromatic substitution (S<sub>N</sub>Ar) of one of the chloro substituents.



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Caption: N-Alkylation of the core amine.

## Detailed Laboratory Protocol

Materials:

- 6-Chloropyridazin-3-amine

- 1-Bromobutane
- Potassium Carbonate ( $K_2CO_3$ ) or Sodium Hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

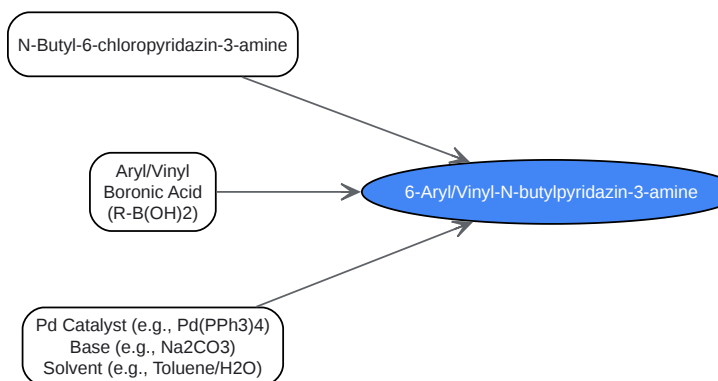
- **Reaction Setup:** To a solution of 6-chloropyridazin-3-amine (e.g., 5.0 g, 38.6 mmol) in anhydrous DMF (100 mL), add potassium carbonate (e.g., 8.0 g, 58.4 mmol, 1.5 equiv.) and stir for 15 minutes.
- **Reagent Addition:** Add 1-bromobutane (e.g., 4.5 mL, 42.5 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.
- **Heating:** Heat the reaction mixture to 60-80°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching and Extraction:** Cool the mixture to room temperature and pour it into water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
- **Purification:** Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield **N-butyl-6-chloropyridazin-3-amine**.

## PART III: Diversification via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the C6 position of **N-butyl-6-chloropyridazin-3-amine** is the key to creating a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions can form new carbon-carbon and carbon-nitrogen bonds at this position. [9][10]

### A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most efficient methods for forming C-C bonds, particularly for creating biaryl and vinyl-substituted systems. It involves the reaction of an aryl/vinyl boronic acid or boronate ester (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. [9]



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Caption: Suzuki-Miyaura cross-coupling workflow.

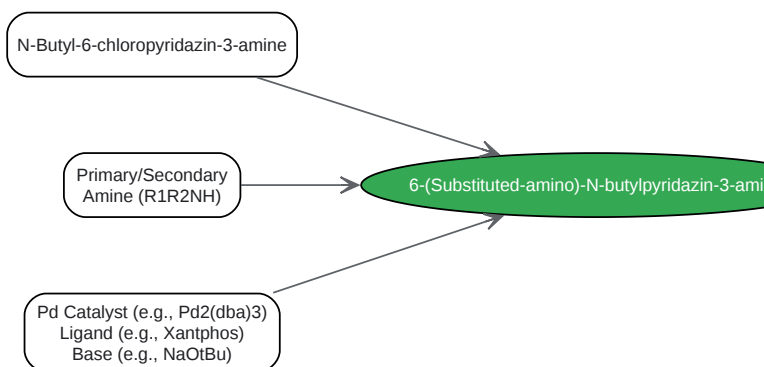
This protocol is adapted from procedures for the coupling of 6-amino-3-chloropyridazine. [9][12]

- Inert Atmosphere: To an oven-dried reaction flask equipped with a stir bar, add **N-butyl-6-chloropyridazin-3-amine** (1.0 equiv.), the desired arylbo
- Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%) and any additional ligand, if required.
- Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and 2M aqueous Na<sub>2</sub>CO<sub>3</sub>) via syringe.
- Reaction: Vigorously stir the mixture at the desired temperature (typically 80-110°C) for 4-24 hours, monitoring by TLC.
- Work-up: Upon completion, cool the reaction, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over MgSO<sub>4</sub>, and
- Purification: Purify the crude material via silica gel chromatography to obtain the final product.

Coupling Partner (Boronic Acid)	Palladium Catalyst (mol%)	Base (equivalents)	Solvent System	Temp (°C)
Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	Na <sub>2</sub> CO <sub>3</sub> (2 M aq.) (2)	Toluene	110
4-Methoxyphenylboronic acid	Pd(dppf)Cl <sub>2</sub> (3)	K <sub>2</sub> CO <sub>3</sub> (2)	Dioxane/H <sub>2</sub> O	100
Thiophen-2-ylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	Na <sub>2</sub> CO <sub>3</sub> (2 M aq.) (2)	DME/Ethanol	80
Vinylboronic acid pinacol ester	Pd(OAc) <sub>2</sub> (2) / SPhos (4)	K <sub>3</sub> PO <sub>4</sub> (3)	Toluene	100

## B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of synthesizing derivatives with diverse amine functionalities, which are common in pharmacologically active molecules.



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Caption: Buchwald-Hartwig amination workflow.

This is a general protocol based on established methods for heteroaryl chlorides. [15][16]

- Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%), the phosphine ligand (e.g., 1.4-2.0 equiv.) to a reaction vessel.
- Reagent Addition: Add the **N-butyl-6-chloropyridazin-3-amine** (1.0 equiv.) and the coupling amine (1.2 equiv.).
- Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
- Reaction: Seal the vessel and heat the mixture with stirring at 80-110°C. Monitor the reaction's progress by TLC or LC-MS.

- Work-up: After cooling, quench the reaction by carefully adding water. Extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify the residue by column chromatography.

Amine Partner	Palladium Catalyst (mol%)	Ligand (mol%)	Base (equivalents)	Solvent
Morpholine	Pd <sub>2</sub> (dba) <sub>3</sub> (2)	Xantphos (4)	NaOtBu (1.4)	Toluene
Aniline	Pd(OAc) <sub>2</sub> (2)	BINAP (3)	CS <sub>2</sub> CO <sub>3</sub> (2.0)	Dioxane
Benzylamine	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	RuPhos (3)	K <sub>3</sub> PO <sub>4</sub> (2.0)	t-BuOH
Piperidine	Pd(OAc) <sub>2</sub> (2)	XPhos (4)	K <sub>2</sub> CO <sub>3</sub> (2.0)	Toluene

## Conclusion

The synthetic pathways detailed in this guide provide a robust framework for the synthesis of chloropyridazin-3-amine derivatives. Starting from the commercially available core intermediate is straightforward and high-yielding. Subsequent powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura opens the door to a vast chemical space. This strategic approach enables the development of diverse compound libraries, which are essential for screening and identifying new leads in drug development. The versatility of the pyridazine scaffold, combined with its continued importance in medicinal chemistry. [3][4]

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